2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound is a polyheterocyclic molecule combining pyrazole, 1,2,4-triazole, and pyrazine moieties. Its structure features a 4-butoxyphenyl group at the pyrazolo-triazolo core and a thioacetamide-linked 2-ethyl-6-methylphenyl substituent.
Properties
CAS No. |
1223913-48-1 |
|---|---|
Molecular Formula |
C28H30N6O2S |
Molecular Weight |
514.65 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C28H30N6O2S/c1-4-6-16-36-22-12-10-21(11-13-22)23-17-24-27-30-31-28(33(27)14-15-34(24)32-23)37-18-25(35)29-26-19(3)8-7-9-20(26)5-2/h7-15,17H,4-6,16,18H2,1-3H3,(H,29,35) |
InChI Key |
TXHBGFLPHMYJJS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5CC)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on recent findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 504.58 g/mol. The structure features a complex arrangement including pyrazolo and triazole moieties which are known for their diverse pharmacological profiles.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a][1,2,4]triazole family exhibit a variety of biological activities including:
- Antimicrobial Activity : Compounds similar to this one have shown significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives containing triazole rings demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these pathogens .
- Anticancer Properties : Studies have highlighted the cytotoxic effects of triazole derivatives on human cancer cell lines. For instance, certain derivatives have been reported to inhibit cell proliferation in MCF-7 breast cancer cells significantly more than standard chemotherapeutic agents .
- Anti-inflammatory Effects : Compounds in this class have been studied for their anti-inflammatory activities. They can modulate pathways involved in inflammation, potentially offering therapeutic benefits in chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : Some pyrazolo derivatives act as adenosine receptor antagonists or agonists, influencing cellular signaling pathways related to inflammation and cancer progression.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Activity Study :
- Cytotoxicity Assessment :
Data Summary Table
Scientific Research Applications
Potential Therapeutic Applications
Research indicates that compounds similar to 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide exhibit various biological activities such as:
- Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell growth.
- Anti-inflammatory Effects : Similar structures have been associated with anti-inflammatory activities in various animal models.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage.
Case Study 1: Anticancer Activity
A study conducted on pyrazolo[1,5-a][1,2,4]triazolo derivatives demonstrated significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of related compounds in animal models of inflammation. The compounds reduced markers of inflammation significantly compared to control groups.
Case Study 3: Neuroprotective Properties
In a neuroprotection study, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated a protective effect mediated by modulation of oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo-triazolo condensed systems, which are explored for diverse bioactivities. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Thioacetamide and alkylthio groups may reduce aqueous solubility, necessitating formulation adjustments .
Key Structural Differentiators
4-Butoxyphenyl vs. 4-Methoxyphenyl () : Butoxy’s longer chain may enhance hydrophobic interactions in target binding.
Thioacetamide Linker vs. Phenoxyacetamide (): The thioether group offers metabolic stability compared to ether linkages.
2-Ethyl-6-Methylphenyl vs. Simple Alkyl Chains () : Bulky substituents may influence steric hindrance at enzyme active sites.
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis aligns with established methods for pyrazolo-triazolo systems, though optimization of the 4-butoxyphenyl incorporation may require tailored conditions .
- Biological Prospects : Prioritize in vitro testing against fungal strains (e.g., Candida albicans) and cancer cell lines to validate docking predictions .
- Comparative Advantages : Combines lipophilicity (butoxy) and target versatility (thioacetamide), positioning it as a candidate for dual antifungal/kinase inhibitor development.
Q & A
Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield?
Methodological Answer: The synthesis involves reacting potassium 3-(ethylthio)-9-methylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-6-thiolate with haloalkanes (e.g., CnH2n+1Br, n = 1–10) in propane-2-ol under reflux for 1 hour. Key parameters include:
- Solvent : Propane-2-ol for solubility and stability of intermediates.
- Temperature : Controlled heating (exact range not specified, but reflux conditions are critical).
- Purification : Vacuum evaporation of excess solvent followed by recrystallization to isolate the product . Optimization requires systematic variation of alkyl chain length in haloalkanes to assess yield trends.
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent placement (e.g., butoxyphenyl, ethyl-methylphenyl groups) via ¹H/¹³C NMR.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) against theoretical values.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with enzymes like lanosterol-14α-demethylase?
Methodological Answer:
- Protein Preparation : Retrieve enzyme structures (e.g., PDB ID for lanosterol-14α-demethylase) and remove water/ligands using Discovery Studio .
- Ligand Preparation : Generate 3D conformers of the compound with AutoDockTools, assigning polar hydrogens and charges.
- Docking Protocol : Use AutoDock Vina with a grid box centered on the enzyme’s active site. Analyze binding poses for hydrogen bonds, hydrophobic interactions, and docking scores .
- Validation : Compare results with known inhibitors (e.g., triazole antifungals) to infer potential mechanisms .
Q. What strategies resolve contradictions in bioactivity data across enzymatic vs. cellular assays?
Methodological Answer:
- Orthogonal Assays : Pair enzymatic inhibition assays (e.g., fluorescence-based lanosterol demethylase activity) with cellular viability tests (e.g., fungal MIC assays) to confirm target engagement .
- Solubility/Permeability Checks : Use LC-MS to quantify intracellular compound levels, addressing discrepancies from poor membrane penetration .
- Data Normalization : Normalize activity metrics to controls (e.g., % inhibition relative to positive/negative controls) to mitigate batch variability .
Q. How does alkyl chain length in the thioacetamide moiety affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying alkyl chains (C1–C10) and test against fungal strains (e.g., Candida albicans).
- Lipophilicity Analysis : Calculate logP values to correlate chain length with membrane permeability.
- Enzyme Kinetics : Measure IC50 shifts in enzymatic assays; longer chains may enhance hydrophobic binding but reduce solubility .
Data Contradiction Analysis
Q. How to address conflicting results between computational docking and experimental enzyme inhibition?
Methodological Answer:
- Docking Artifacts : Re-dock using multiple software (e.g., Glide, AutoDock) to assess pose consistency.
- Enzyme Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability over time.
- Experimental Replication : Repeat assays with purified enzyme isoforms to rule out isoform-specific effects .
Chemical Stability and Reactivity
Q. What conditions destabilize the compound, and how can degradation products be identified?
Methodological Answer:
- Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions.
- Degradation Analysis : Use LC-MS/MS to identify fragments (e.g., cleavage of the thioacetamide bond).
- Kinetic Studies : Monitor decomposition rates via UV-Vis spectroscopy under accelerated storage conditions (40°C/75% RH) .
Biological Activity Validation
Q. What in vivo models are suitable for evaluating this compound’s antifungal potential?
Methodological Answer:
- Murine Candidiasis : Administer compound intravenously and quantify fungal load in kidneys via CFU counts.
- Toxicity Screening : Assess liver/kidney function markers (e.g., ALT, creatinine) to rule off-target effects.
- PK/PD Modeling : Correlate plasma concentrations (via LC-MS) with efficacy to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
